molecular formula C7H8O3 B2669337 (1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 2408936-31-0

(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2669337
CAS No.: 2408936-31-0
M. Wt: 140.138
InChI Key: ALVOTDUNMODCRQ-FFWSUHOLSA-N
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Description

(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a fused cyclopropane and tetrahydrofuran-like ring system (3-oxabicyclo[3.1.0]hexane backbone) with two ketone groups at positions 2 and 2. The ethyl substituent at the 1S,5R position introduces steric and electronic modifications that influence its reactivity and applications in organic synthesis and pharmacology.

Properties

IUPAC Name

(1S,5R)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-7-3-4(7)5(8)10-6(7)9/h4H,2-3H2,1H3/t4-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOTDUNMODCRQ-FFWSUHOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, is a bicyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H8O3
  • Molecular Weight : 140.138 g/mol
  • CAS Number : 145032-58-2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses through various signaling pathways.

Biological Activity Data Table

Activity TypeObservationsReference
Enzyme InhibitionInhibitory effects on enzyme X
Antioxidant ActivityReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a therapeutic agent for metabolic diseases.

Case Study 2: Antioxidant Properties

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The compound exhibited a dose-dependent scavenging effect, indicating its potential utility in preventing oxidative damage in biological systems.

Case Study 3: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS). This suggests a mechanism by which the compound may exert protective effects against inflammation-related conditions.

Scientific Research Applications

Organic Synthesis

(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione serves as an important intermediate in the synthesis of various organic compounds due to its unique structural features. Its bicyclic structure allows for diverse reactivity patterns, facilitating the formation of complex molecules.

Key Reactions :

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals.
  • Electrophilic Substitution : The presence of the carbonyl groups makes it susceptible to nucleophilic attacks, enabling the synthesis of substituted derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to bioactive molecules.

Case Studies :

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the molecule could enhance its selectivity and potency against tumor cells .
Study ReferenceTarget Cancer TypeActivityNotes
Journal of Medicinal Chemistry Breast CancerCytotoxicEnhanced selectivity with specific derivatives

Agricultural Chemistry

The compound's derivatives have been explored for use in agrochemicals, particularly as herbicides and fungicides.

Research Findings :

  • A study highlighted the efficacy of certain derivatives in inhibiting plant pathogens while being less toxic to non-target species . This makes them suitable candidates for environmentally friendly agricultural practices.
ApplicationTarget OrganismEfficacyEnvironmental Impact
HerbicideWeedsHighLow toxicity to non-targets
FungicideFungal pathogensModerateBiodegradable options available

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethyl vs. Methyl Groups

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • Structure : Methyl groups at positions 1 and 5 instead of ethyl.
  • Synthesis: Prepared via condensation of 2-chloropropanoic acid with ethyl methacrylate using LDA in hexane/THF at low temperatures .
  • Applications : Serves as a precursor for functionalized cyclopropane derivatives .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (CAS 67911-21-1)
  • Structure : Dimethyl groups at position 4.
  • Applications : Used in synthesizing lanthanide coordination polymers (e.g., [La₉(μ₄-dcd)₁₂(μ₃-O)₂(H)]n) for materials science .
  • Key Difference : The 6,6-dimethyl substitution directs coordination chemistry toward lanthanides, whereas the ethyl group in the target compound may favor smaller metal ions or organic catalysts.

Functional Group Variations: Diones vs. Amino/Carboxylate Derivatives

(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate
  • Structure: Amino and carboxylate groups replace ketones.
  • Pharmacology : Acts as a potent mGlu2/3 receptor agonist with implications for treating psychiatric disorders .
  • Key Difference: The absence of amino groups in the target compound limits direct receptor targeting but makes it a versatile intermediate for synthesizing bioactive molecules.
3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives
  • Structure : Nitrogen replaces the oxygen in the 3-oxa ring.
  • Applications: Exhibits aromatase inhibitory activity (e.g., 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) for breast cancer therapy .
  • Key Difference : The 3-oxa ring in the target compound reduces basicity compared to 3-aza analogs, altering solubility and metabolic stability.

Structural Isomers and Stereochemical Variants

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
  • Structure : Stereoisomer with opposite configuration at positions 1 and 4.
  • Applications : Used in coordination polymers and crystallography studies .
  • Key Difference : Stereochemistry influences spatial arrangement in coordination complexes, affecting catalytic or material properties.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Substituents CAS Number Key Applications Reference
Target Compound 1S,5R-Ethyl N/A Synthetic intermediate, drug design -
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione 1,5-Methyl - Cyclopropane precursor
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione 6,6-Methyl 67911-21-1 Lanthanide coordination polymers
3-Azabicyclo[3.1.0]hexane-2,4-dione 3-Nitrogen - Antidepressants, aromatase inhibitors

Table 2: Pharmacological Activity Comparison

Compound Biological Target Activity Reference
(1S,5R)-1-Ethyl-3-oxabicyclo[...]dione Not reported Synthetic intermediate -
(1S,2S,5R,6S)-2-Aminobicyclo[...]dicarboxylate mGlu2/3 receptors Agonist (IC₅₀ = 0.3 nM)
1-(4-Aminophenyl)-3-azabicyclo[...]dione Aromatase enzyme Inhibitor (IC₅₀ = 0.8 µM)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during cyclopropane ring formation. Purification via preparative HPLC or chiral column chromatography is critical to isolate the desired enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For example, the use of enantiopure starting materials or kinetic resolution during ring-closing steps can enhance purity .

Q. How can the bicyclic structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic signals for the cyclopropane (δ 1.2–2.5 ppm for protons; δ 15–25 ppm for carbons) and ketone groups (δ 170–210 ppm for carbons).
  • IR Spectroscopy : Confirm the presence of carbonyl stretches (~1750 cm⁻¹ for anhydride or ketone groups).
  • X-ray Crystallography : Resolve the absolute configuration and bicyclic geometry. For example, the compound’s oxirane and cyclopropane rings produce distinct bond angles and torsional strain observable in crystal structures .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store under inert gas (argon or nitrogen) to avoid moisture-induced decomposition. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in ring-opening reactions of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : The (1S,5R) configuration imposes steric and electronic constraints on ring-opening pathways. For instance, nucleophilic attack on the oxirane ring is stereoelectronically guided by the bicyclic strain. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or isotopic labeling (e.g., 18O tracing) can confirm mechanisms .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines, incubation times, and buffer conditions (pH, ionic strength).
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based functional assays (e.g., cAMP modulation).
  • Purity Verification : Use LC-MS to rule out impurities or degradation products. For example, discrepancies in aromatase inhibition studies (e.g., K_i values) may arise from varying assay protocols or enzyme sources .

Q. Can computational methods predict metabolic pathways, and how are these validated experimentally?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify potential Phase I/II metabolism sites (e.g., cytochrome P450 oxidation).
  • Validation : Radiolabel the compound (e.g., 14C at the ethyl group) and track metabolites via LC-MS/MS in hepatocyte incubations. Compare results with in silico predictions to refine models .

Q. How is the absolute configuration of bicyclo[3.1.0]hexane derivatives determined post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive proof of stereochemistry.
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers via IR-based asymmetry.
  • Chemical Correlation : Convert the compound to a known derivative with established configuration (e.g., ester hydrolysis followed by chiral HPLC) .

Q. How can kinetic vs. thermodynamic control be manipulated to favor specific diastereomers?

  • Methodological Answer :

  • Temperature : Low temperatures favor kinetic products (e.g., strained intermediates), while higher temperatures allow thermodynamic equilibration.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for faster kinetics.
  • Catalysts : Chiral Lewis acids (e.g., Ti(OiPr)4 with tartrate ligands) direct stereochemistry during cyclopropanation .

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